![molecular formula C17H20N2O3S2 B2824756 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide CAS No. 955673-13-9](/img/structure/B2824756.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
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Description
Scientific Research Applications
Synthesis and Structural Study
Research has been conducted on the synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives using solid catalysts under acidic conditions. The best yields were obtained using a Wells–Dawson type heteropolyacid as the catalyst. The study provides detailed analysis on molecular and crystal structures, emphasizing the role of weak interactions in the crystalline arrangement (Bougheloum et al., 2013).
Chemical Synthesis and Antimicrobial Activity
Another aspect of research involves the synthesis of aromatic sulfonamides, including derivatives related to tetrahydroisoquinoline. These compounds have been evaluated for their antimicrobial activities against various bacterial and fungal strains, showing significant potential. This highlights the relevance of such compounds in the development of new antimicrobial agents (Dixit et al., 2010).
Catalytic Applications and Multicomponent Reactions
Nano-zirconia-supported sulfonic acid has been synthesized and used as an efficient and recyclable catalyst for different heterocyclic multicomponent reactions. This research underscores the utility of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide derivatives in facilitating complex organic reactions, offering a sustainable approach to chemical synthesis (Amoozadeh et al., 2016).
Inhibition of Biological Targets
Research has also explored the inhibition of specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), by derivatives of tetrahydroisoquinoline sulfonamides. These studies provide insights into the potential therapeutic applications of these compounds, particularly in the context of regulating neurotransmitter synthesis (Grunewald et al., 2005).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-16-6-7-17(23-16)24(21,22)18-15-5-4-13-8-9-19(12(2)20)11-14(13)10-15/h4-7,10,18H,3,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHODDMXHHWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide |
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